

Application of Neladalkib in Patient-Derived Organoid Models: A Comprehensive Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro from primary patient tissues that recapitulate the genetic, histological, and functional characteristics of the original tumor.[1][2] This makes them invaluable preclinical models for personalized medicine, particularly in oncology for drug screening and biomarker discovery.[1] **Neladalkib** (NVL-655) is a novel, brain-penetrant, selective inhibitor of anaplastic lymphoma kinase (ALK).[3][4] It is designed to overcome the limitations of existing ALK inhibitors by targeting a range of ALK fusions, activating mutations, and treatment-emergent resistance mutations, including the challenging G1202R mutation.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Neladalkib** in ALK-positive cancer PDO models. The information is intended to guide researchers in assessing the efficacy of **Neladalkib**, understanding its mechanism of action in a patient-relevant context, and developing robust preclinical data to support its clinical translation.

Mechanism of Action of Neladalkib

Neladalkib is an ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets the ALK receptor tyrosine kinase.[6] In certain cancers, such as a subset of non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-







ALK.[7][8] This fusion results in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[8]

The activated ALK kinase triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10] By inhibiting the kinase activity of ALK, **Neladalkib** effectively blocks these downstream signals, leading to the suppression of tumor growth and induction of apoptosis in ALK-driven cancer cells.[8] A key feature of **Neladalkib** is its ability to penetrate the central nervous system (CNS), making it a promising agent for treating brain metastases, a common complication in ALK-positive cancers.[3] Furthermore, it is designed to spare the structurally related tropomyosin receptor kinase (TRK) family, potentially avoiding TRK-related CNS adverse events.[4]

Data Presentation: In Vitro Efficacy of Neladalkib

While specific IC50 values for **Neladalkib** in patient-derived organoid models are not yet publicly available, the following table summarizes its potent activity against various ALK mutations from preclinical studies. This data serves as a benchmark for expected efficacy in PDO screening.



Target	IC50 (nM)	Cell Line/Assay	Reference
Wild-Type ALK	2.8	Enzymatic Assay	[Source for ALK inhibition IC50]
Resistance Mutations			
G1202R	Potent Inhibitor	Preclinical Models	[4][5]
L1196M	Potent Inhibitor	Preclinical Models	[Source for preclinical data]
C1156Y	Potent Inhibitor	Preclinical Models	[Source for preclinical data]
F1174L	Potent Inhibitor	Preclinical Models	[5]
I1171T	Potent Inhibitor	Preclinical Models	[Source for preclinical data]
G1269A	Potent Inhibitor	Preclinical Models	[Source for preclinical data]

Note: "Potent Inhibitor" indicates that while specific numerical IC50 values from a single source are not available, the literature consistently describes **Neladalkib** as highly active against these mutations.

Key Experimental Protocols Protocol 1: Generation of Patient-Derived Organoids

from Tumor Biopsies

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue, which can be adapted for various cancer types, including ALK-positive NSCLC.

Materials:

- Fresh tumor tissue in a sterile collection medium (e.g., HypoThermosol®)
- Basement membrane matrix (e.g., Matrigel®)



- Organoid growth medium (specific to the tissue of origin)
- Digestion buffer (e.g., Collagenase/Dispase solution)
- Washing buffer (e.g., Advanced DMEM/F12)
- Cell culture plates and consumables
- Centrifuge

Procedure:

- Tissue Collection and Transport: Obtain fresh tumor biopsy or resection material under sterile conditions. Transport the tissue on ice in a suitable collection medium.
- Mechanical and Enzymatic Digestion:
 - In a sterile biosafety cabinet, wash the tissue sample with a washing buffer.
 - Mince the tissue into small fragments (~1-2 mm³).
 - Transfer the fragments to a digestion buffer and incubate at 37°C for a duration optimized for the tissue type (typically 30-60 minutes).
- Cell Isolation and Plating:
 - Neutralize the digestion enzymes with a washing buffer and centrifuge to pellet the cells and tissue fragments.
 - Resuspend the pellet in a cold basement membrane matrix.
 - Dispense droplets of the cell-matrix suspension into pre-warmed cell culture plates.
 - Allow the droplets to solidify at 37°C for 15-30 minutes.
- Organoid Culture and Maintenance:
 - Gently add the appropriate pre-warmed organoid growth medium to each well.



- Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
- Replace the medium every 2-3 days.
- Passaging:
 - Once organoids are large and dense, they can be passaged by mechanically or enzymatically disrupting them and re-plating them in a fresh basement membrane matrix.

Protocol 2: High-Throughput Drug Screening of Neladalkib in PDOs

This protocol describes a method for assessing the dose-dependent effect of **Neladalkib** on the viability of established PDO cultures.[5][7]

Materials:

- Established PDO cultures
- · Neladalkib stock solution
- 384-well clear-bottom assay plates
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Automated liquid handler (recommended)
- Plate reader for luminescence detection

Procedure:

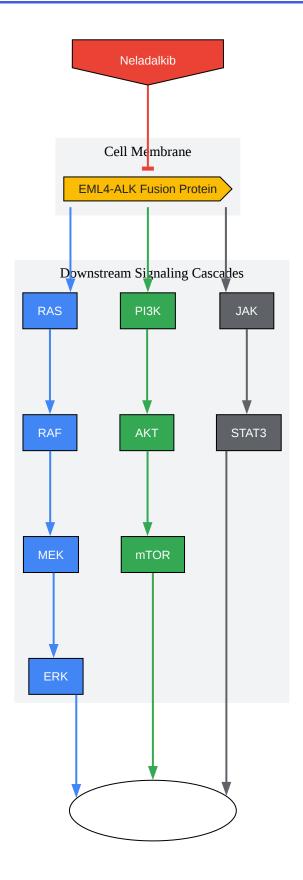
- Organoid Dissociation and Seeding:
 - Harvest mature PDOs and dissociate them into smaller fragments or single cells.
 - Perform a cell count to determine the viable cell number.
 - Resuspend the organoid fragments/cells in a basement membrane matrix at a predetermined density and dispense into 384-well plates.



- · Drug Preparation and Treatment:
 - Prepare a serial dilution of Neladalkib in the organoid growth medium.
 - After the matrix has solidified, add the **Neladalkib** dilutions to the appropriate wells.
 Include vehicle-only controls.
- Incubation:
 - Incubate the plates for a defined period (e.g., 5-7 days) at 37°C and 5% CO₂.
- Viability Assessment:
 - Equilibrate the plates and the cell viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate to allow for cell lysis and signal stabilization.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Normalize the data to the vehicle-treated controls.
 - Generate dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations





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Caption: **Neladalkib** inhibits the EML4-ALK fusion protein, blocking key downstream signaling pathways.



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Caption: Experimental workflow for testing **Neladalkib** in patient-derived organoids.

Conclusion

The use of patient-derived organoids provides a powerful platform for the preclinical evaluation of targeted therapies like **Neladalkib**. By closely mimicking the biology of a patient's tumor, PDO models can offer valuable insights into drug sensitivity, resistance mechanisms, and patient-specific responses. The protocols and information provided herein serve as a guide for researchers to effectively utilize PDOs in the investigation of **Neladalkib**, ultimately contributing to the advancement of personalized medicine for patients with ALK-positive cancers.

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